molecular formula C13H18BrNO2 B2672423 2-bromo-N-(2-methoxy-4-methylphenyl)-3-methylbutanamide CAS No. 391220-28-3

2-bromo-N-(2-methoxy-4-methylphenyl)-3-methylbutanamide

Cat. No.: B2672423
CAS No.: 391220-28-3
M. Wt: 300.196
InChI Key: ZSIMIPWJMVPMHT-UHFFFAOYSA-N
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Description

2-bromo-N-(2-methoxy-4-methylphenyl)-3-methylbutanamide is a chemical compound with the molecular formula C13H17BrNO2 and a molecular weight of 298.18 g/mol. This brominated amide derivative is offered for research purposes and is not intended for diagnostic or therapeutic applications. Compounds within this structural class, featuring a bromo-alkyl chain on an amide nitrogen, are of significant interest in medicinal chemistry research for the synthesis and optimization of novel bioactive molecules. For instance, closely related phenoxyacetamide analogs have been identified as potent inhibitors of the Type III Secretion System (T3SS) in Pseudomonas aeruginosa . T3SS is a key virulence factor that allows this opportunistic pathogen to establish and disseminate infections by directly injecting effector toxins into host cells . Inhibition of T3SS represents a promising anti-virulence strategy to combat bacterial infections, particularly against antibiotic-resistant strains . The specific stereochemistry and substitution pattern on the amide nitrogen are critical for activity, with (R)-enantiomers and specific alkyl groups demonstrating optimal potency in biological assays . Researchers can utilize this reagent as a versatile building block for the exploration of structure-activity relationships (SAR) in the development of novel anti-virulence agents or other pharmacologically active molecules.

Properties

IUPAC Name

2-bromo-N-(2-methoxy-4-methylphenyl)-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2/c1-8(2)12(14)13(16)15-10-6-5-9(3)7-11(10)17-4/h5-8,12H,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSIMIPWJMVPMHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(C(C)C)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-methoxy-4-methylphenyl)-3-methylbutanamide typically involves the following steps:

    Bromination: The starting material, 2-methoxy-4-methylphenylamine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position on the aromatic ring.

    Amidation: The brominated intermediate is then reacted with 3-methylbutanoyl chloride in the presence of a base such as triethylamine to form the final amide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-methoxy-4-methylphenyl)-3-methylbutanamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products Formed

    Substitution: Formation of substituted derivatives with different functional groups.

    Oxidation: Formation of oxidized products such as carboxylic acids or ketones.

    Reduction: Formation of reduced products such as alcohols or amines.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

2-bromo-N-(2-methoxy-4-methylphenyl)-3-methylbutanamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-methoxy-4-methylphenyl)-3-methylbutanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and the methoxy group can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 2-bromo-N-(2-methoxy-4-methylphenyl)-3-methylbutanamide with four analogues, highlighting key structural and molecular differences:

Compound Name Substituents on Aromatic Ring/N-Atom Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2-Bromo-N-(2-methoxy-4-methylphenyl)-3-methylbutanamide 2-methoxy, 4-methyl C₁₃H₁₆BrNO₂* ~299.18 (estimated) Potential intermediate; limited availability
2-Bromo-N-(2-chloro-4-fluorophenyl)-3-methylbutanamide 2-chloro, 4-fluoro C₁₁H₁₀BrClFNO 308.57 High halogen content; agrochemical studies
2-Bromo-N-(3-acetamidophenyl)-3-methylbutanamide 3-acetamido C₁₃H₁₇BrN₂O₂ 313.19 Pharmaceutical intermediate; research use
2-Bromo-N-[3-(1H-imidazol-1-yl)propyl]-3-methylbutanamide 3-(imidazolyl)propyl chain C₁₂H₁₇BrN₂O 288.18 Metal coordination potential; biochemical probes
2-Bromo-N-(4-cyanophenyl)-3-methylbutanamide 4-cyano C₁₂H₁₃BrN₂O 281.15 Electron-withdrawing group; photostability studies

*Estimated based on structural similarity to analogues.

Q & A

Q. What are the established synthetic methodologies for 2-bromo-N-(2-methoxy-4-methylphenyl)-3-methylbutanamide?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Amide Bond Formation : React 3-methylbutanoyl chloride with 2-methoxy-4-methylaniline under inert conditions (e.g., N₂ atmosphere) in the presence of a base like triethylamine to form the parent amide .

Bromination : Introduce the bromo substituent at the 2-position of the butanamide chain using electrophilic brominating agents (e.g., N-bromosuccinimide, NBS) in a solvent like dichloromethane at controlled temperatures (0–25°C) to avoid over-bromination .

  • Validation : Confirm intermediate structures via thin-layer chromatography (TLC) and high-resolution mass spectrometry (HRMS). Final purity is assessed via recrystallization from ethanol/water mixtures .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Expect signals for the methoxy group (~δ 3.8 ppm), aromatic protons (δ 6.5–7.2 ppm), and methyl groups (δ 1.2–2.1 ppm). The amide proton (NH) may appear as a broad singlet (~δ 8.5 ppm) in DMSO-d₆ .
  • ¹³C NMR : Key peaks include the carbonyl carbon (~δ 170 ppm), brominated carbon (~δ 40 ppm), and methoxy carbon (~δ 55 ppm) .
  • X-ray Crystallography : Use SHELXL for structure refinement. The bromo substituent and amide geometry (e.g., planarity) are critical for validating stereoelectronic effects .
  • Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ with isotopic patterns consistent with bromine (≈1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. What are the stability considerations for handling and storing this compound under laboratory conditions?

  • Methodological Answer :
  • Storage : Store in amber vials at –20°C under anhydrous conditions (desiccator with silica gel) to prevent hydrolysis of the amide bond.
  • Stability Tests : Monitor decomposition via HPLC under accelerated conditions (e.g., 40°C/75% RH for 4 weeks). The compound is stable in neutral buffers but degrades in the presence of strong oxidizers (e.g., H₂O₂) due to the bromo and methoxy groups .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental data (e.g., NMR chemical shifts vs. DFT calculations)?

  • Methodological Answer :
  • Cross-Validation :

DFT Optimization : Use Gaussian or ORCA to optimize the geometry at the B3LYP/6-311+G(d,p) level. Calculate NMR chemical shifts with the gauge-including atomic orbital (GIAO) method .

Experimental Adjustments : Account for solvent effects (e.g., DMSO vs. gas phase) and proton exchange rates. Use DEPT-135 and 2D NMR (COSY, HSQC) to resolve overlapping signals .

  • Case Study : For conflicting amide proton shifts, compare crystallographic bond lengths (from SHELXL-refined structures) with computed bond orders to assess hydrogen-bonding influences .

Q. What strategies are recommended for optimizing the bromination step in the synthesis to minimize side reactions?

  • Methodological Answer :
  • Reaction Control :

Temperature Modulation : Perform bromination at –10°C to reduce radical side reactions.

Catalyst Screening : Test Lewis acids (e.g., FeCl₃) to direct regioselectivity.

Solvent Effects : Use non-polar solvents (e.g., CCl₄) to stabilize the transition state .

  • Analytical Monitoring : Employ in-situ IR to track NBS consumption (disappearance of succinimide C=O stretch at ~1780 cm⁻¹) .

Q. How does the presence of the methoxy and bromo substituents influence the compound's reactivity in nucleophilic substitution reactions?

  • Methodological Answer :
  • Electronic Effects :
  • The methoxy group (electron-donating) activates the aromatic ring toward electrophilic substitution but deactivates the adjacent bromo group toward SN2 reactions.
  • The bromo group at the 2-position of the butanamide chain is sterically hindered, favoring elimination over substitution in basic conditions .
  • Experimental Design :
  • Perform kinetic studies (e.g., varying nucleophile concentration in DMF) and characterize products via LC-MS. Compare with analogues lacking substituents (e.g., des-bromo or des-methoxy derivatives) .

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